[(5-Bromopyridin-3-yl)methyl](cyclobutylmethyl)methylamine
Description
(5-Bromopyridin-3-yl)methylmethylamine is a tertiary amine featuring a pyridine core substituted with a bromine atom at position 5 and a methyl group at position 2. The molecule also contains a cyclobutylmethyl group and a methylamine moiety.
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclobutyl-N-methylmethanamine |
InChI |
InChI=1S/C12H17BrN2/c1-15(8-10-3-2-4-10)9-11-5-12(13)7-14-6-11/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
ZRGYFHNGYYYONJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methylmethylamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of the Intermediate: The 5-bromopyridine is then reacted with a suitable alkylating agent to introduce the cyclobutylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)methylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets. Specifically, it has been investigated for the following applications:
- Cancer Treatment : Research indicates that compounds similar to (5-Bromopyridin-3-yl)methylmethylamine may act as inhibitors of METTL3, an enzyme implicated in cancer progression. Inhibiting METTL3 activity can lead to reduced cell proliferation and metastasis, making it a candidate for cancer therapeutics .
- Neurological Disorders : The compound's structural properties suggest potential use in treating neurological diseases by modulating neurotransmitter systems or pathways involved in neurodegeneration .
Studies have demonstrated that this compound can exhibit significant biological activity, including:
- Agonistic Effects : It has been evaluated for its agonistic properties on GPR88, a receptor involved in the modulation of dopamine signaling, which is crucial for various neuropsychiatric conditions .
- Toxicological Studies : Toxicological assessments have indicated that while the compound shows promise as a therapeutic agent, it also possesses certain toxicity risks, necessitating careful evaluation .
Material Science
In addition to biological applications, (5-Bromopyridin-3-yl)methylmethylamine is being explored for its utility in material sciences:
- Synthesis of Organic Materials : The compound serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in the development of new materials with specific properties .
Case Studies
| Study Focus | Findings |
|---|---|
| Cancer Inhibition | A study demonstrated that derivatives of (5-Bromopyridin-3-yl)methylmethylamine effectively inhibited METTL3 activity in vitro, leading to decreased proliferation of cancer cells . |
| Neuropharmacology | Research indicated that modified versions of this compound displayed improved potency in activating GPR88 compared to other analogs, suggesting potential therapeutic applications for mood disorders . |
| Material Synthesis | The compound was successfully used as a precursor in synthesizing novel organic materials with enhanced electrical conductivity . |
Mechanism of Action
The mechanism by which (5-Bromopyridin-3-yl)methylmethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the cyclobutylmethyl and methylamine groups can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Bromopyridine Derivatives
The compound shares structural similarities with brominated pyridine derivatives, particularly those substituted with functional groups at positions 3 and 4. Key analogs include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference ID |
|---|---|---|---|---|
| 5-Bromo-6-methoxypyridin-3-amine | Br (C5), OMe (C6), NH₂ (C3) | 217.06 | Intermediate in drug synthesis | |
| 3-Bromo-6-methoxypyridin-2-amine | Br (C3), OMe (C6), NH₂ (C2) | 217.06 | Ligand in catalysis | |
| (5-Bromopyridin-3-yl)methylmethylamine | Br (C5), CH₃ (C3), cyclobutylmethyl, methylamine | ~295.2 (estimated) | Not reported; inferred steric hindrance and lipophilicity | N/A |
Key Observations:
Methylamine-Containing Compounds
The methylamine moiety in the target compound is structurally analogous to simpler methylamine derivatives. For example:
Key Observations:
- Adsorption Behavior : Methylamine derivatives with bulkier substituents (e.g., quaternary amines) exhibit higher adsorption energies on kaolinite Al-OH surfaces compared to simpler methylamine . The target compound’s cyclobutylmethyl group may further reduce adsorption due to steric hindrance.
- Basicity : The tertiary amine in the target compound is expected to have lower basicity (pKa ~9–10) compared to primary methylamine (pKa ~10.6), affecting its solubility and interaction with acidic surfaces .
Physicochemical and Electronic Properties
Electronic Effects
- Bromine Substitution: The electron-withdrawing bromine atom at position 5 on the pyridine ring may polarize the aromatic system, enhancing electrophilic substitution reactivity at meta positions compared to non-brominated analogs.
- Cyclobutylmethyl Group : This substituent introduces strain and hydrophobicity, likely increasing logP (estimated ~2.5–3.0) compared to methoxy-substituted analogs (logP ~1.2 for 5-Bromo-6-methoxypyridin-3-amine) .
Reactivity and Stability
- Thermal Stability : Cyclobutyl groups are prone to ring-opening under high temperatures, suggesting the target compound may exhibit lower thermal stability than analogs with saturated or unstrained substituents.
- Synthetic Utility : The bromopyridine core makes the compound a candidate for Suzuki-Miyaura cross-coupling, though steric hindrance from the cyclobutylmethyl group may slow reaction kinetics compared to less hindered analogs .
Biological Activity
(5-Bromopyridin-3-yl)methylmethylamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₉H₁₃BrN₂
- Molecular Weight : 201.06 g/mol
- CAS Number : 73335-64-5
Biological Activity Overview
The biological activity of (5-Bromopyridin-3-yl)methylmethylamine has been assessed in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to (5-Bromopyridin-3-yl)methylmethylamine exhibit significant anticancer properties. For instance, a derivative known as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea demonstrated effective inhibition of cell proliferation across multiple cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound was shown to induce cell cycle arrest and inhibit angiogenesis in tumor tissues, suggesting a promising therapeutic application in oncology .
The mechanisms through which (5-Bromopyridin-3-yl)methylmethylamine exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression, particularly in the sub-G1 phase.
- Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane assay revealed significant antiangiogenic effects.
- Enzymatic Interactions : Computational docking studies suggest potential interactions with matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis .
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activity of (5-Bromopyridin-3-yl)methylmethylamine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
